Cas no 64115-88-4 (1-Bromo-2-(trifluoromethoxy)benzene)
1-Bromo-2-(trifluoromethoxy)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Bromo-2-(trifluoromethoxy)benzene
- 2-(Trifluoromethoxy)bromobenzene
- 2-Bromo-1-(trifluoromethoxy)benzene
- 2-Bromo-6-(trifluoromethyl)anisole
- o-Bromo(trifluoromethoxy)benzene
- 2-Bromo(trifluoromethoxy)benzene
- o-trifluoromethoxybromobenzene
- 2-Bromo-alpha,alpha,alpha-trifluoroanisole
- 2-Bromophenyl trifluoromethyl ether
- (TRIFLUOROMETHOXY)BROMOBENZENE
- o-bromotrifluoromethoxybenzene
- Benzene, bromo(trifluoromethoxy)-
- 1-bromo-2-(trifluoro-methoxy)benzene
- PubChem1072
- m-aminotrif
- AM20060389
- CS-W012801
- EN300-21762
- 1-bromo-2-trifluoromethoxy benzene
- 1-bromo-2-trifluoromethoxybenzene
- 1-bromo-2-trifluoromethoxy-benzene
- o-Bromo Trifluoromethoxy Benzene
- J-504383
- 2-bromo-trifluoromethoxybenzene
- SCHEMBL615592
- InChI=1/C7H4BrF3O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H
- AKOS000121054
- PS-7576
- AC-3237
- A8801
- MFCD00040942
- FT-0660059
- 2-bromo(trifluoromethyloxy)benzene
- T2147
- 64115-88-4
- 2-trifluoromethoxy-1-bromobenzene
- Z114728444
- ITYCJCVRPBLODP-UHFFFAOYSA-
- DTXSID30380443
- 1-Bromo-2-(trifluoromethoxy)benzene, 97%
- 2-Trifluoromethoxybromobenzene
- DTXCID20331469
- DB-024182
-
- MDL: MFCD00040942
- Inchi: 1S/C7H4BrF3O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H
- InChI Key: ITYCJCVRPBLODP-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1OC(F)(F)F
- BRN: 1947768
Computed Properties
- Exact Mass: 239.94000
- Monoisotopic Mass: 239.94
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.1
- Topological Polar Surface Area: 9.2
Experimental Properties
- Color/Form: Liquid
- Density: 1.62 g/mL at 25 °C(lit.)
- Boiling Point: 158-160 °C(lit.)
- Flash Point: Fahrenheit: 140 ° f
Celsius: 60 ° c - Refractive Index: n20/D 1.464(lit.)
- PSA: 9.23000
- LogP: 3.34770
- Solubility: Not determined
1-Bromo-2-(trifluoromethoxy)benzene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226
- Warning Statement: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- Hazardous Material transportation number:UN1993
- WGK Germany:3
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:3
- HazardClass:3
- PackingGroup:III
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
- Packing Group:III
- Safety Term:3
1-Bromo-2-(trifluoromethoxy)benzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Bromo-2-(trifluoromethoxy)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013001639-250mg |
2-(Trifluoromethoxy)bromobenzene |
64115-88-4 | 97% | 250mg |
$475.20 | 2023-09-01 | |
| Alichem | A013001639-500mg |
2-(Trifluoromethoxy)bromobenzene |
64115-88-4 | 97% | 500mg |
$831.30 | 2023-09-01 | |
| Alichem | A013001639-1g |
2-(Trifluoromethoxy)bromobenzene |
64115-88-4 | 97% | 1g |
$1504.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B120748-5g |
1-Bromo-2-(trifluoromethoxy)benzene |
64115-88-4 | 97% | 5g |
¥30.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B120748-1g |
1-Bromo-2-(trifluoromethoxy)benzene |
64115-88-4 | 97% | 1g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B120748-25g |
1-Bromo-2-(trifluoromethoxy)benzene |
64115-88-4 | 97% | 25g |
¥75.90 | 2023-09-04 | |
| TRC | B695168-500mg |
1-Bromo-2-(trifluoromethoxy)benzene |
64115-88-4 | 500mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B695168-1g |
1-Bromo-2-(trifluoromethoxy)benzene |
64115-88-4 | 1g |
$ 60.00 | 2022-06-06 | ||
| TRC | B695168-2.5g |
1-Bromo-2-(trifluoromethoxy)benzene |
64115-88-4 | 2.5g |
$ 87.00 | 2023-04-18 | ||
| TRC | B695168-5g |
1-Bromo-2-(trifluoromethoxy)benzene |
64115-88-4 | 5g |
$ 98.00 | 2023-04-18 |
1-Bromo-2-(trifluoromethoxy)benzene Suppliers
1-Bromo-2-(trifluoromethoxy)benzene Related Literature
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 1-Bromo-2-(trifluoromethoxy)benzene
Chemical Profile of 1-Bromo-2-(trifluoromethoxy)benzene (CAS No. 64115-88-4)
1-Bromo-2-(trifluoromethoxy)benzene, identified by its Chemical Abstracts Service (CAS) number 64115-88-4, is a significant intermediate in modern chemical synthesis, particularly in the pharmaceutical and agrochemical industries. This compound belongs to the class of aryl halides and features a bromine substituent at the ortho position relative to a trifluoromethoxy group on a benzene ring. The presence of these functional groups makes it a versatile building block for further derivatization, enabling the construction of more complex molecular architectures.
The bromine atom in 1-Bromo-2-(trifluoromethoxy)benzene serves as an excellent handle for various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl systems, which are prevalent in many biologically active molecules. For instance, recent studies have demonstrated its utility in synthesizing novel trifluoromethylated aryl compounds, which exhibit enhanced metabolic stability and improved pharmacokinetic profiles compared to their unsubstituted counterparts.
The trifluoromethoxy group is another critical feature of this compound. The electron-withdrawing nature of the trifluoromethyl group influences the electronic properties of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions while simultaneously enhancing its reactivity in metal-catalyzed transformations. This dual functionality has been leveraged in the development of fluorescent probes and bioconjugates, where precise control over substitution patterns is essential for optimal biological activity.
In the pharmaceutical sector, derivatives of 1-Bromo-2-(trifluoromethoxy)benzene have been explored as potential candidates for treating various diseases. Notably, researchers have investigated its role in developing kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer progression. The trifluoromethoxy group has been shown to improve binding affinity and selectivity by modulating hydrogen bonding interactions and hydrophobic effects within the active site of the enzyme. Preliminary computational studies suggest that this compound can serve as a scaffold for designing next-generation antitumor agents with reduced side effects.
Furthermore, the agrochemical industry has utilized 1-Bromo-2-(trifluoromethoxy)benzene as a precursor in synthesizing novel herbicides and fungicides. The structural motif present in this compound allows for the creation of molecules with potent activity against resistant plant pathogens. Recent patents highlight its incorporation into systemic fungicides that exhibit improved translocation within plants, ensuring broader protection against fungal infections while maintaining environmental safety.
The synthetic methodologies for preparing 1-Bromo-2-(trifluoromethoxy)benzene have also seen significant advancements. Modern approaches employ catalytic methods that minimize waste and enhance yield, aligning with green chemistry principles. For example, palladium-catalyzed cross-coupling reactions under mild conditions have enabled efficient functionalization of the benzene ring without excessive byproduct formation. Such innovations are crucial for large-scale production and sustainable manufacturing practices.
From a mechanistic standpoint, understanding the reactivity of 1-Bromo-2-(trifluoromethoxy)benzene has contributed to broader insights into aryl halide chemistry. Computational modeling has revealed that the trifluoromethoxy group exerts a strong electronic influence on the bromine atom's bond dissociation energy, making it more labile in certain transformations while more stable under others. This nuanced behavior has guided chemists in designing tailored synthetic strategies for complex molecular targets.
The future prospects of 1-Bromo-2-(trifluoromethoxy)benzene are promising, with ongoing research exploring its applications in material science and advanced functional chemistry. Its ability to serve as a versatile intermediate ensures its continued relevance in both academic and industrial settings. As synthetic techniques evolve and new biological targets emerge, this compound will likely remain at the forefront of chemical innovation.
64115-88-4 (1-Bromo-2-(trifluoromethoxy)benzene) Related Products
- 175278-33-8(1-Bromo-2-(difluoromethoxy)benzene)
- 200956-14-5(2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene)
- 175278-13-4(1,4-Dibromo-2-(trifluoromethoxy)benzene)
- 63165-16-2(1,4-Dibromo-2,5-bis(trifluoromethoxy)benzene)
- 1049730-84-8(1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene)
- 1049730-91-7(2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene)
- 848360-85-0(1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene)
- 886499-93-0(4-Bromo-3-(trifluoromethoxy)phenol)
- 205371-26-2(2-Bromo-5-(trifluoromethoxy)phenol)
- 886496-88-4(3-Bromo-4-(trifluoromethoxy)phenol)